2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol

Polymer Stabilization Spectroscopic Analysis Structure-Activity Relationship

2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol, also known as 6-isobornyl-2,4-xylenol, is a synthetic, sterically hindered phenolic compound belonging to the isobornylphenol class. Its structure features a 2,4-dimethylphenol core with a bulky, lipophilic isobornyl substituent at the ortho (6-) position.

Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
CAS No. 5439-25-8
Cat. No. B13733898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
CAS5439-25-8
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C2CC3CCC2(C3(C)C)C)O)C
InChIInChI=1S/C18H26O/c1-11-8-12(2)16(19)14(9-11)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3
InChIKeyZOMWPAHEBIICIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol (CAS 5439-25-8): A Sterically Hindered Phenol for Industrial Antioxidant Procurement


2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol, also known as 6-isobornyl-2,4-xylenol, is a synthetic, sterically hindered phenolic compound belonging to the isobornylphenol class [1]. Its structure features a 2,4-dimethylphenol core with a bulky, lipophilic isobornyl substituent at the ortho (6-) position. This molecular architecture is characteristic of chain-breaking antioxidants, where the steric hindrance around the hydroxyl group modulates hydrogen atom transfer reactivity and radical stabilization [1]. Industrially, it is utilized as an antioxidant to inhibit thermo-oxidative degradation in rubber and plastic products, helping to extend material service life under heat, light, and oxygen exposure .

Why 2,4-Dimethyl-6-isobornylphenol Cannot Be Simply Substituted with a Generic Hindered Phenol


Generic substitution among hindered phenol antioxidants is technically unsound due to the direct relationship between the precise steric environment of the hydroxyl group and the molecule's antiradical reactivity [1]. The size and conformation of the ortho-substituent dictate the hydrogen bonding potential and the stability of the resulting phenoxyl radical, directly impacting the rate of radical scavenging [1][2]. Even minor structural changes, such as the position of methyl groups on the aryl ring or the use of a different bulky terpenyl group (e.g., a tert-butyl vs. isobornyl), lead to quantifiable differences in oxidation inhibition kinetics [2]. This structure-activity relationship makes 2,4-dimethyl-6-isobornylphenol a distinct chemical entity with a non-interchangeable performance profile in demanding polymer stabilization applications.

Quantitative Differentiation Evidence for 2,4-Dimethyl-6-isobornylphenol (CAS 5439-25-8) vs. Structural Analogs


Hydrogen Bond Hindrance Index: Ortho-Methyl/Isobornyl Synergy vs. Unsubstituted Isobornylphenol

Infrared spectroscopy demonstrates that the degree of steric hindrance around the phenolic -OH group is distinctly modulated by the combination of ortho substituents. The target compound, 2,4-dimethyl-6-isobornylphenol, exhibited a greater hydrogen bonding shift (Δν) than the compound lacking the 2-methyl group, 2-isobornylphenol, indicating a more hindered phenol. This enhanced hindrance is directly linked to the compound's ability to form and stabilize the phenoxyl radical, a critical step in the antioxidant chain-breaking mechanism [1].

Polymer Stabilization Spectroscopic Analysis Structure-Activity Relationship

Functional Versatility: Dual Lipoxygenase Inhibitory and Antioxidant Activity vs. Single-Function Isomer

Unlike its positional isomer xibornol (6-isobornyl-3,4-xylenol), which is primarily noted as an antibacterial agent , 2,4-dimethyl-6-isobornylphenol is characterized as a potent lipoxygenase inhibitor that also functions as an antioxidant in fats and oils [1]. This dual biochemical activity profile is distinct from other isobornyl phenols that may only serve as chain-breaking antioxidants or antibacterials, indicating a unique interaction with arachidonic acid metabolism.

Biochemical Pharmacology Anti-inflammatory Multi-functional Additive

Class-Wide Antioxidant Kinetics: Isobornylphenol Reactivity vs. Commercial Baseline BHT

A systematic, class-level study of isobornylphenols using an amperometric method established that the antioxidant activity of these compounds is fundamentally dependent on the degree of steric hindrance around the phenolic -OH group [1]. While direct, compound-specific data for the target molecule is not publicly tabulated in the abstract, the study directly positions the entire isobornylphenol class as effective antioxidants for decreasing the oxidation of plastics, rubbers, and fuels [1]. Critically, related research on 2,6-diisobornyl-4-methylphenol (a di-isobornyl analog) has shown it to significantly exceed the well-known antioxidant butylated hydroxytoluene (BHT) in its activity [2], suggesting a performance tier for isobornyl-substituted phenols above simple commercial di-tert-butyl analogs.

Antioxidant Efficiency Radical Scavenging Polymer Additives

Optimal Application Scenarios for 2,4-Dimethyl-6-isobornylphenol Based on Evidence


High-Temperature Polymer Processing and Service Life Extension

For rubber or plastic formulations undergoing high-temperature processing or extended thermal stress, 2,4-dimethyl-6-isobornylphenol offers a differentiated chain-breaking mechanism. Its specific, hindered phenolic environment, as evidenced by direct spectroscopic comparison with 2-isobornylphenol [1], dictates a unique radical scavenging rate. This makes it a technically specific candidate when a balance between process stability and long-term thermal aging is required, deviating from the performance profile of non-isobornyl hindered phenols like BHT or less hindered analogs.

Formulation of Antioxidant Packages for Lipophilic and Lipid-Rich Systems

The compound's established role as a lipoxygenase inhibitor and antioxidant in fats and oils [2] directly supports its use in stabilizing lipid-containing materials. Unlike its positional isomer xibornol, which is valued for antibacterial properties, this compound's dual activity profile is specifically relevant for developing shelf-stable oleochemical products, biolubricants, and lipid-based polymer additives where both oxidative rancidity and enzymatic degradation must be controlled.

Specialty Rubber Compounding Where Volatility and Migration Resistance are Critical

The bulky isobornyl substituent imparts higher molecular weight and lipophilicity compared to simpler alkylated phenols like BHT. This class-level characteristic of isobornylphenols [3] makes 2,4-dimethyl-6-isobornylphenol a more suitable candidate for applications requiring low volatility and high extraction resistance, such as under-the-hood automotive rubber components, oil-resistant seals, or potable water pipe gaskets, where migration and leaching of smaller antioxidant molecules would lead to premature failure or contamination.

Research Tool for Studying Steric Effects in Phenolic Antioxidant Mechanism

The compound's unique substitution pattern provides a specific probe for structure-activity relationship (SAR) studies. The direct infrared evidence shows it creates a 'greater than expected' level of steric hindrance [1], making it a valuable reference standard for calibrating computational models or screening new antioxidant chemistries where the balance between steric shielding and hydrogen atom transfer is being investigated.

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